2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-16-8-9-18(20-13-26-11-5-10-23-22(26)25-20)12-19(16)24-21(27)15-28-14-17-6-3-2-4-7-17/h2-13H,14-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNGHRHHNBRDEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been used as covalent inhibitors in the treatment of cancers. They have been particularly effective against KRAS G12C-mutated cells.
Mode of Action
It is known that similar compounds act as covalent inhibitors. Covalent inhibitors work by forming a covalent bond with their target, which can lead to irreversible inhibition of the target’s function.
Biological Activity
The compound 2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes:
- A benzylthio group
- An imidazo[1,2-a]pyrimidine moiety
- A methylphenyl acetamide group
This unique combination of functional groups may contribute to its biological properties and interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds related to imidazo[1,2-a]pyrimidines exhibit significant antimicrobial properties. A study demonstrated that derivatives of imidazo[1,2-a]pyrimidine showed potent antibacterial activity against a variety of gram-positive and gram-negative bacteria, as well as Mycobacterium species. Some derivatives achieved more than 90% inhibition of bacterial growth in vitro .
Anticancer Potential
Imidazo[1,2-a]pyrimidines have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific kinases associated with cancer progression. For instance, compounds with similar structures have shown efficacy in inhibiting the growth of cancer cell lines by modulating cell signaling pathways.
The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors. The imidazo[1,2-a]pyrimidine moiety is particularly noted for its potential to inhibit kinase activity, which plays a crucial role in cellular proliferation and survival pathways.
Case Studies
- Antimicrobial Screening : A series of imidazo[1,2-a]pyrimidine derivatives were synthesized and screened for antimicrobial activity. Among these, certain compounds exhibited high efficacy against resistant strains of bacteria, indicating the potential for developing new antibiotics based on this scaffold.
- Anticancer Activity : In vitro studies on cancer cell lines revealed that certain derivatives could significantly reduce cell viability through apoptosis induction. The structure-activity relationship (SAR) studies highlighted the importance of the benzylthio group in enhancing biological activity.
Data Tables
Comparison with Similar Compounds
Benzimidazole Analogues
The compound 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) () replaces the imidazopyrimidine core with a benzimidazole. This structural shift reduces planarity but retains sulfur-mediated reactivity. W1 demonstrated notable antimicrobial and anticancer activity in vitro, attributed to the electron-withdrawing dinitrophenyl group enhancing DNA intercalation .
Imidazo[1,2-a]pyridine Derivatives
N-((3s,5s,7s)-Adamantan-1-yl)-2-(5-(3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)thiophen-3-yl)acetamide (1c) () shares the acetamide-thioether linkage but incorporates an imidazopyridine core and adamantyl group. The adamantyl moiety improves metabolic stability, while the thiophene spacer modulates kinase inhibition selectivity .
Substituent Modifications
Pyrimidine-Based Analogues
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () substitutes the imidazopyrimidine with a dimethylpyrimidine ring. The methyl groups enhance steric hindrance, reducing enzymatic degradation, while the pyridinyl acetamide improves solubility. This compound’s synthesis via ethanol reflux is a cost-effective route compared to microwave-assisted methods .
Triazolo[1,5-a]pyrimidinone Derivatives
Compounds such as 2-(benzylthio)-5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one () replace the imidazole ring with a triazole. Substituents like isopropyl or ethyl groups at the 5- or 6-positions alter pharmacokinetic profiles, with methylbutyl chains improving bioavailability .
Research Findings and Implications
- Heterocycle Impact : Imidazopyrimidines exhibit greater planarity than benzimidazoles, favoring intercalation with DNA or RNA, whereas adamantyl-containing derivatives () prioritize protein-binding interactions .
- Synthetic Efficiency: Ethanol-based recrystallization () remains a standard method, but microwave-assisted synthesis () could reduce reaction times for future derivatives.
Q & A
Q. What are the standard synthetic routes for preparing 2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide, and what key reaction conditions must be controlled?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the imidazo[1,2-a]pyrimidine core via cyclization of aminopyrimidine derivatives with α-haloketones under reflux in polar aprotic solvents (e.g., DMF) .
- Step 2 : Introduction of the benzylthio group via nucleophilic substitution or thiol-alkylation reactions, often using benzyl mercaptan and a base (e.g., K₂CO₃) in anhydrous THF .
- Step 3 : Acetamide coupling via activation of the carboxylic acid (e.g., HATU/DIPEA) with the aniline derivative .
Critical Conditions : Temperature control (±2°C) during cyclization, inert atmosphere for thiol reactions, and strict stoichiometric ratios to minimize byproducts .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound and confirming its purity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the benzylthio group (δ ~3.8–4.2 ppm for SCH₂), imidazo[1,2-a]pyrimidine protons (δ ~7.5–9.0 ppm), and acetamide carbonyl (δ ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- HPLC-PDA : Use a C18 column with acetonitrile/water gradients (e.g., 60:40 to 90:10) to assess purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives with structural modifications (e.g., substituent variations on the benzylthio or imidazopyrimidine moieties)?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables like solvent polarity (DMF vs. acetonitrile), catalyst loading (e.g., 5–10 mol% Pd(OAc)₂), and reaction time (6–24 hrs) .
- Purification : Employ flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) or recrystallization from ethanol/water mixtures to isolate high-purity products .
- Yield Tracking : Compare yields across batches using LC-MS to identify bottlenecks (e.g., hydrolysis of the acetamide group under acidic conditions) .
Q. How can contradictory data in reported biological activities (e.g., IC₅₀ values) across similar acetamide derivatives be systematically resolved?
- Methodological Answer :
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Validation : Combine enzymatic assays (e.g., fluorescence-based) with cellular viability assays (MTT/XTT) to confirm target-specific vs. off-target effects .
- Meta-Analysis : Compare logP, solubility, and protein binding data across studies to identify physicochemical factors influencing discrepancies .
Q. What computational strategies are effective for predicting the binding affinity and mechanism of action of this compound against kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., EGFR kinase), prioritizing hydrogen bonds with hinge regions (e.g., Met793) and hydrophobic contacts .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes and calculate binding free energies (MM/PBSA) .
- QSAR Modeling : Train models with descriptors like topological polar surface area (TPSA) and Hammett constants to predict activity against related targets .
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups affecting antimicrobial or anticancer activity?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., electron-withdrawing groups on benzylthio, methyl vs. ethyl on the phenylacetamide) and test against panels of Gram-positive/-negative bacteria or cancer cell lines .
- Pharmacophore Mapping : Use MOE or Phase to identify essential features (e.g., hydrogen bond acceptors in the imidazopyrimidine ring) .
- Crystallography : Co-crystallize the compound with target proteins (e.g., dihydrofolate reductase) to validate binding modes and guide rational design .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data from cytotoxicity assays involving this compound?
- Methodological Answer :
- Four-Parameter Logistic (4PL) Regression : Fit dose-response curves in GraphPad Prism to calculate IC₅₀ values and Hill slopes, ensuring R² > 0.95 .
- ANOVA with Tukey’s Post Hoc : Compare means across treatment groups to assess significance (p < 0.01) .
- Resampling Methods : Apply bootstrapping (1,000 iterations) to estimate confidence intervals for EC₅₀ values .
Q. How should researchers address low reproducibility in synthetic yields when scaling up from milligram to gram quantities?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real-time .
- Kinetic Studies : Determine rate-limiting steps (e.g., imidazopyrimidine cyclization) using HPLC sampling at fixed intervals .
- Quality by Design (QbD) : Define a design space for critical parameters (e.g., agitation speed, cooling rate) to ensure robustness .
Tables for Key Data
| Structural Feature | Impact on Activity | Evidence Source |
|---|---|---|
| Benzylthio group | Enhances membrane permeability (logP +0.5) | |
| Imidazo[1,2-a]pyrimidine core | Critical for ATP-competitive kinase inhibition | |
| 2-Methylphenyl substituent | Reduces metabolic clearance (t₁/₂ +2 hrs) |
| Characterization Method | Key Parameters | Typical Results |
|---|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, imidazole H) | Confirms core structure |
| HRMS (ESI+) | m/z 435.1234 [M+H]+ (calc. 435.1238) | Validates molecular formula |
| HPLC (UV 254 nm) | Retention time: 6.7 min, purity >98% | Ensures batch consistency |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
